molecular formula C19H26N2O6 B3108756 (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester CAS No. 168263-80-7

(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester

Cat. No.: B3108756
CAS No.: 168263-80-7
M. Wt: 378.4 g/mol
InChI Key: UVWVPIDBHIWJLK-GJZGRUSLSA-N
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Description

(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is a proline-derived amino acid derivative featuring dual orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the 4-amino position and a benzyloxycarbonyl (Cbz) group at the 1-position of the proline ring. The methyl ester at the carboxyl terminus enhances solubility and facilitates further synthetic modifications. This compound serves as a critical intermediate in peptide synthesis, enabling selective deprotection strategies for constructing complex peptidomimetics or bioactive molecules. Its stereochemical configuration (2S,4S) ensures precise spatial orientation, which is essential for modulating biological activity or molecular recognition properties .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWVPIDBHIWJLK-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes:

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is widely used in scientific research, including:

    Peptide Synthesis: As a building block for synthesizing peptides and proteins.

    Drug Development: Used in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigating the role of proline derivatives in biological systems.

    Industrial Applications: Used in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester involves the protection and deprotection of functional groups. The Boc group is removed under acidic conditions, while the Cbz group is removed via hydrogenation. These protective groups prevent unwanted reactions during multi-step synthesis processes, ensuring the integrity of the final product.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

  • Boc vs. Hydroxy/Azido/Mercapto Groups: Boc-(2S,4S)-4-hydroxyproline methyl ester (compound3 in ) replaces the Boc-amino group with a hydroxy group. This substitution reduces steric hindrance but limits the ability to introduce secondary amines post-deprotection . Boc-cis-4-azido-L-proline () features an azido group at the 4-position, enabling click chemistry applications. (4S)-1-Boc-4-mercapto-L-proline methyl ester () substitutes the Boc-amino with a mercapto (-SH) group, offering thiol-specific reactivity but requiring careful handling due to oxidation sensitivity .

Protecting Group Diversity

  • Cbz vs. Fmoc/Perfluoro-tert-butyl :
    • Fmoc-(2S,4R)-perfluoro-tert-butyl-4-hydroxyproline (compound7 in ) uses a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, contrasting with the acid-labile Cbz group. This distinction allows compatibility with solid-phase peptide synthesis under different conditions .
    • Perfluoro-tert-butyl-protected prolines () are designed for 19F NMR applications, leveraging fluorine’s magnetic properties, whereas Cbz is primarily used for traditional peptide synthesis .

Backbone Modifications

  • Non-Proline Scaffolds: 2-(Boc-amino)-2-(4-ethylphenyl)acetic acid (AS104654 in ) replaces the proline ring with a phenyl-substituted acetic acid backbone, sacrificing conformational rigidity but enhancing aromatic interactions in drug design . 3-(Boc-aminomethyl)piperidine () adopts a piperidine scaffold, offering distinct ring puckering and hydrogen-bonding capabilities compared to proline derivatives .

Comparative Data Table

Compound Name Protecting Groups 4-Position Substituent Key Applications Reference
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester Boc (4-amino), Cbz (1) Boc-amino Peptide synthesis
Boc-(2S,4S)-4-hydroxyproline methyl ester Boc (1), Methyl ester Hydroxy Conformational studies
Boc-cis-4-azido-L-proline Boc (1) Azido Click chemistry
Fmoc-(2S,4R)-perfluoro-tert-butyl-proline Fmoc, Perfluoro-tert-butyl Hydroxy 19F NMR/MRI imaging
2-(Boc-amino)-2-(4-ethylphenyl)acetic acid Boc 4-Ethylphenyl Drug design

Biological Activity

(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is a proline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a Boc (tert-butyloxycarbonyl) protecting group and a Cbz (benzyloxycarbonyl) group, which enhance its stability and reactivity in various biological contexts.

  • Molecular Formula : C25H28N2O5
  • Molecular Weight : 452.50 g/mol
  • Melting Point : 150-154 °C
  • Assay Purity : 97% .

Research indicates that proline derivatives like this compound may influence various biological pathways, including:

  • Cell Viability : Proline derivatives have been shown to protect cells from cytotoxic agents. For instance, in studies involving astrocytes exposed to pilocarpine, compounds similar to this compound demonstrated significant protective effects against oxidative stress and mitochondrial dysfunction .
  • Reactive Oxygen Species (ROS) Regulation : These compounds can modulate ROS levels, thereby influencing cell survival and apoptosis .

Case Studies

  • Astrocyte Protection Study :
    • Objective : To evaluate the protective effects of proline derivatives on astrocytes under oxidative stress.
    • Methodology : Astrocytes were treated with pilocarpine followed by proline derivative treatment. Cell viability was assessed using MTT assays.
    • Results : Concentrations of proline derivatives ≥25 µg/mL significantly improved cell viability and reduced ROS accumulation compared to controls .
  • Enantioselective Synthesis Applications :
    • Proline derivatives are crucial in synthesizing bioactive compounds due to their ability to serve as chiral building blocks in pharmaceutical chemistry. The synthesis of N-Boc-protected proline methyl esters has been explored for their role in developing HCV protease inhibitors .

Comparative Analysis of Proline Derivatives

The following table summarizes the biological activities and applications of various proline derivatives, including this compound.

Compound NameBiological ActivityApplications
This compoundCell viability protectionPharmaceutical intermediates
N-Methyl-(2S, 4R)-trans-4-hydroxy-L-prolineROS regulation, mitochondrial protectionNeuroprotective agents
N-Boc-4-methyleneprolineEnantioselective synthesisAntiviral drug development

Q & A

Q. What are the critical steps for synthesizing (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves sequential protection of the proline scaffold. For example, the Boc (tert-butoxycarbonyl) group is introduced at the 4-position via Mitsunobu reactions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P), as demonstrated in analogous proline derivatives . The Cbz (carbobenzyloxy) group is then added to the 1-position using benzyl chloroformate under basic conditions. Key considerations include:

  • Temperature control : Reactions are often conducted at 0°C to prevent racemization.
  • Solvent selection : Anhydrous THF or toluene is used to maintain reagent stability .
  • Purification : Column chromatography with gradients of ethyl acetate/hexanes or methanol/CH₂Cl₂ ensures removal of diastereomeric impurities .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • NMR spectroscopy : Coupling constants (e.g., J2,4J_{2,4}) between protons at the 2- and 4-positions differentiate cis (2S,4S) from trans (2S,4R) configurations. For example, in related Boc/Cbz-protected proline esters, J2,4J_{2,4} values < 5 Hz indicate a cis conformation .
  • Chiral HPLC : Retention times are compared against enantiopure standards to confirm optical purity (>95% ee) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses, particularly when scaling reactions?

  • Reagent stoichiometry : A 1.2:1 molar ratio of DIAD to substrate minimizes side reactions (e.g., over-alkylation) while maintaining reaction efficiency .
  • Workup modifications : For large-scale reactions, replacing column chromatography with recrystallization (e.g., using ethyl acetate/hexanes) improves throughput. For instance, yields increased from 65% to 78% in scaled-up syntheses of analogous compounds .
  • Moisture-sensitive steps : Use of molecular sieves or inert gas purging prevents hydrolysis of the methyl ester group .

Q. How does the conformational rigidity of this compound influence its utility in peptide backbone engineering?

The cis configuration at C2 and C4 restricts the proline ring puckering, favoring the Cᵧ-endo conformation . This rigidity:

  • Stabilizes β-turn motifs : Critical for designing peptide inhibitors of protein-protein interactions .
  • Enhances metabolic stability : The Boc and Cbz groups shield the amide bonds from proteolytic cleavage, as shown in pharmacokinetic studies of proline-containing peptides .

Q. What analytical methods resolve contradictions in reported NMR data for Boc/Cbz-protected proline derivatives?

Discrepancies in chemical shifts (e.g., δ 1.4–1.5 ppm for Boc methyl groups) often arise from solvent or concentration effects. To standardize

  • Internal referencing : Use tetramethylsilane (TMS) in CDCl₃ for 1H^1H-NMR .
  • 2D NMR : HSQC and NOESY experiments confirm spatial correlations between the Boc/Cbz groups and proline backbone protons, resolving ambiguous assignments .

Methodological Challenges

Q. How can researchers mitigate epimerization during deprotection of the Boc group in this compound?

  • Acid selection : Trifluoroacetic acid (TFA) in CH₂Cl₂ (20% v/v, 0°C) selectively removes Boc without racemizing the C4 stereocenter. Prolonged exposure (>2 hours) or elevated temperatures (>25°C) should be avoided .
  • Neutralization : Immediate buffering with NaHCO₃ after deprotection stabilizes the free amine intermediate .

Q. What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?

  • Steric hindrance : The Cbz group at the 1-position can impede coupling efficiency on resin-bound peptides. Pre-activation with HOBt/DIC improves incorporation rates .
  • Orthogonality : The Cbz group is incompatible with hydrogenolysis-based global deprotection. Alternatives like Fmoc/Alloc protection may be required for selective removal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester
Reactant of Route 2
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(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester

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